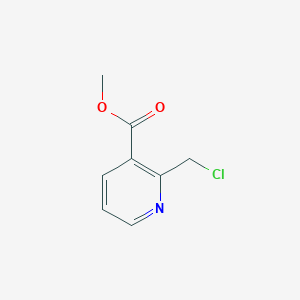

Methyl 2-(chloromethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(chloromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIVNKVBDFJAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597889 | |

| Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177785-14-7 | |

| Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(chloromethyl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(chloromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(chloromethyl)nicotinate, a key pharmaceutical intermediate. This document details a widely referenced synthetic pathway, including a thorough experimental protocol. Additionally, it outlines the compound's role in the development of therapeutic agents.

Physicochemical Properties

This compound is primarily synthesized from 2-methyl nicotinate methyl ester through a chlorination process.[1] It is described as an orange oil upon purification.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [2] |

| Appearance | Orange oil | [1] |

| CAS Number | 177785-14-7 | [2][3][4] |

| SMILES | COC(=O)C1=C(N=CC=C1)CCl | [2] |

Spectroscopic Characterization Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the publicly available scientific literature during the search.

| Data Type | Observed Values |

| ¹H NMR | Data not found |

| ¹³C NMR | Data not found |

| IR (cm⁻¹) | Data not found |

| Mass (m/z) | Data not found |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 2-methyl nicotinate methyl ester. The first step involves the formation of an N-oxide, which then undergoes chlorination.

Synthetic Pathway

Experimental Protocol

Step 1: N-oxide formation

-

In a 250 mL single-neck reaction flask, combine 2-methyl nicotinate methyl ester (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (16.3 g, 94.5 mmol), and dichloromethane (140 mL).[1]

-

Stir the mixture overnight at room temperature.[1]

-

Adjust the pH of the reaction mixture to 7-8 using a saturated sodium bicarbonate solution.[1]

-

Extract the organic layer with dichloromethane (2 x 50 mL).[1]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

-

Filter and remove the solvent under reduced pressure to yield the crude N-oxide intermediate.[1]

Step 2: Chlorination

-

To the crude N-oxide intermediate, add phosphorus oxychloride (60 mL).[1]

-

Reflux the mixture with stirring for 4 hours.[1]

-

Remove the excess phosphorus oxychloride under reduced pressure.[1]

-

Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.[1]

-

Extract the aqueous layer with ethyl acetate (3 x 60 mL).[1]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

-

Filter and remove the solvent under reduced pressure.[1]

-

Purify the residue by flash column chromatography (ethyl acetate/petroleum ether gradient from 0% to 30%) to obtain this compound as an orange oil (1.94 g, 16% yield).[1]

Application in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules.[1] It has been reported in the literature for its use in preparing Toll-like receptor (TLR) agonists.[1] These agonists are of interest for their potential to modulate the immune system and treat various diseases.

Conceptual Workflow: Development of TLR Agonists

The following diagram illustrates a conceptual workflow for the utilization of this compound in the development of novel TLR agonists.

References

chemical properties of Methyl 2-(chloromethyl)nicotinate

An In-depth Technical Guide on the Chemical Properties of Methyl 2-(chloromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key pharmaceutical intermediate recognized for its role in the synthesis of a variety of biologically active molecules.[1] As a derivative of nicotinic acid, a form of vitamin B3, this compound incorporates a reactive chloromethyl group and a methyl ester on a pyridine ring, making it a versatile building block in medicinal chemistry.[2] Its primary applications lie in the development of novel therapeutic agents, including Toll-like receptor (TLR) agonists for immune-related diseases and specialized molecules for studying RNA structures within living cells.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical methodologies.

Core Chemical Properties

This compound is an orange oil at room temperature.[1] The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 177785-14-7 | [3][4][5] |

| Molecular Formula | C₈H₈ClNO₂ | [4][5] |

| Molecular Weight | 185.61 g/mol | [4][5] |

| Appearance | Orange Oil | [1][6] |

| SMILES | COC(=O)C1=C(N=CC=C1)CCl | [5] |

Spectroscopic Data

While detailed experimental spectra for this compound are not widely available in public domains, the expected spectroscopic characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons (-OCH₃), and a singlet for the chloromethyl protons (-CH₂Cl).

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methyl carbon of the ester, and the chloromethyl carbon.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretching, C=N and C=C stretching from the pyridine ring, and a C-Cl stretch.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of the chloromethyl group or the methoxy group.

Synthesis and Purification

This compound can be synthesized from 2-methylnicotinate methyl ester through a two-step process involving oxidation followed by chlorination.[1][6]

Experimental Protocol: Synthesis

Step 1: N-Oxidation of 2-Methylnicotinate Methyl Ester

-

In a 250 mL single-neck reaction flask, add 2-methylnicotinate methyl ester (10.0g, 66.2 mmol), m-chloroperbenzoic acid (16.3g, 94.5 mmol), and dichloromethane (140 mL).[1]

-

Stir the mixture at room temperature overnight.[1]

-

Adjust the pH to 7-8 using a saturated sodium bicarbonate solution.[1]

-

Extract the organic layer with dichloromethane (2 x 50 mL).[1]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

-

Filter and remove the solvent under reduced pressure to yield the N-oxide intermediate.[1]

Step 2: Chlorination

-

Add the crude N-oxide residue to phosphorus oxychloride (60 mL).[1]

-

Reflux the mixture with stirring for 4 hours.[1]

-

Remove the excess phosphorus oxychloride under reduced pressure.[1][6]

-

Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.[1][6]

-

Extract the product with ethyl acetate (3 x 60 mL).[1]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1][6]

-

Filter and remove the solvent under reduced pressure.[1]

Experimental Protocol: Purification

The crude product is purified using flash column chromatography with a solvent gradient of ethyl acetate in petroleum ether (0% to 30%) to yield pure this compound as an orange oil.[1][6]

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group.[2] The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles.

Nucleophilic Substitution (Sₙ2 Reactions)

The compound readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles, such as amines and thiols.[2] This reactivity is fundamental to its utility as a building block for more complex molecules. For instance, it is used in the alkylation of potassium phthalimide, followed by hydrazinolysis, to synthesize Methyl 2-(aminomethyl)nicotinate.[6]

Caption: Nucleophilic substitution reactions of this compound.

Applications in Drug Discovery and Chemical Biology

-

TLRs Agonists: The compound serves as a precursor for phenanthroimidazole derivatives, which act as regulators of Toll-like receptors (TLRs).[1] These derivatives have potential therapeutic applications in treating immune-related diseases such as cancer, autoimmune disorders, and infections.[1]

Safety and Handling

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is classified as an eye irritant.[7] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 177785-14-7 [smolecule.com]

- 3. This compound | 177785-14-7 [chemicalbook.com]

- 4. This compound | 177785-14-7 [amp.chemicalbook.com]

- 5. This compound | 177785-14-7 | CHA78514 [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(chloromethyl)nicotinate (CAS: 177785-14-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chloromethyl)nicotinate is a chlorinated derivative of methyl nicotinate, identified by the CAS number 177785-14-7.[1] This compound serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a reactive chloromethyl group and a pyridine ring, makes it a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and data for laboratory use.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C8H8ClNO2.[1] While extensive experimental data on its physical properties is limited, some key identifiers and predicted values are summarized below.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 177785-14-7 | [1] |

| IUPAC Name | methyl 2-(chloromethyl)pyridine-3-carboxylate | [1] |

| Synonyms | 2-(Chloromethyl)nicotinic Acid Methyl Ester, 2-Chloromethylpyridine-3-carboxylic Acid Methyl Ester, Methyl 2-(Chloromethyl)pyridine-3-carboxylate | [1] |

| Molecular Formula | C8H8ClNO2 | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Appearance | Orange oil or Colorless to off-white Solid-liquid mixture | [3][4] |

| Boiling Point (Predicted) | 279.4±30.0 °C | [4] |

| Density (Predicted) | 1.252±0.06 g/cm3 | [4] |

| pKa (Predicted) | 1.67±0.22 | [4] |

| Solubility | Soluble in organic solvents. | [1] |

| Storage | 2-8°C, Inert atmosphere | [4][5] |

| SMILES | COC(=O)C1=C(N=CC=C1)CCl | [1] |

| InChI | InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | [1] |

| InChI Key | AMIVNKVBDFJAFD-UHFFFAOYSA-N | [1] |

Synthesis

The primary synthetic route to this compound involves the chlorination of 2-methylnicotinate methyl ester.[3][6] This transformation is typically achieved in a two-step process involving oxidation followed by chlorination.[3][6]

References

- 1. CAS 177785-14-7: this compound [cymitquimica.com]

- 2. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 177785-14-7 [chemicalbook.com]

- 4. This compound | 177785-14-7 [amp.chemicalbook.com]

- 5. 177785-14-7|this compound|BLD Pharm [bldpharm.com]

- 6. Buy this compound | 177785-14-7 [smolecule.com]

Spectroscopic Data Analysis of Methyl 2-(chloromethyl)nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(chloromethyl)nicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimentally derived spectra in public domains, this document focuses on a detailed predictive and comparative analysis based on established spectroscopic principles and data from structurally related compounds. The guide includes predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption bands, and anticipated mass spectrometry (MS) fragmentation patterns. Furthermore, detailed experimental protocols for the synthesis of the title compound and the acquisition of spectroscopic data are provided. Visual workflows for the synthesis and spectroscopic analysis are presented using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound (CAS No: 177785-14-7) is a substituted pyridine derivative with significant applications as a building block in the synthesis of various pharmaceutical compounds, including Toll-like receptor (TLR) agonists.[1] Its bifunctional nature, possessing both a reactive chloromethyl group and a methyl ester, makes it a versatile reagent in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this intermediate in multi-step syntheses. This guide aims to provide a thorough understanding of its spectroscopic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 177785-14-7 | [2] |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [2] |

| Appearance | Colorless to off-white solid-liquid mixture (Predicted) | [2] |

| Boiling Point | 279.4 ± 30.0 °C (Predicted) | [2] |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of Methyl 2-methylnicotinate.[1] A general workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

The following protocol is a general procedure for the synthesis of this compound from Methyl 2-methylnicotinate.[1]

-

N-oxidation: To a solution of Methyl 2-methylnicotinate in a suitable solvent such as dichloromethane, add m-chloroperbenzoic acid (m-CPBA). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Chlorination: The solvent is removed under reduced pressure, and the resulting crude N-oxide is treated with phosphorus oxychloride (POCl₃). The mixture is heated to reflux for several hours.

-

Final Work-up and Purification: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base such as sodium carbonate. The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data Analysis

A generic workflow for the spectroscopic analysis of a synthesized organic compound is presented below.

Caption: General workflow for spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

Based on the analysis of related compounds such as 2-(chloromethyl)pyridine hydrochloride and general substituent effects on the pyridine ring, the following ¹H NMR chemical shifts are predicted for this compound in a deuterated solvent like CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | dd | 1H | H-6 |

| ~8.2 | dd | 1H | H-4 |

| ~7.4 | dd | 1H | H-5 |

| ~4.8 | s | 2H | -CH₂Cl |

| ~3.9 | s | 3H | -OCH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Parameters: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data:

The predicted ¹³C NMR chemical shifts for this compound are presented below, based on data from related pyridine derivatives.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~155 | C-2 |

| ~152 | C-6 |

| ~138 | C-4 |

| ~128 | C-3 |

| ~125 | C-5 |

| ~53 | -OCH₃ |

| ~45 | -CH₂Cl |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Parameters: Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Data Acquisition: Employ proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.

-

Data Processing: Process the FID similarly to the ¹H NMR data, with appropriate referencing to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | C-H stretching (aromatic) |

| ~2950 | Medium-Weak | C-H stretching (methyl) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1590, 1470 | Medium-Weak | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O stretching (ester) |

| ~750 | Strong | C-Cl stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Thin Film Method): If the sample is an oil, place a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Expected Mass Spectrum Fragmentation:

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Ion |

| 185/187 | [M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom) |

| 150 | [M - Cl]⁺ |

| 126 | [M - COOCH₃]⁺ |

| 92 | [M - Cl - COOCH₃]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. Analyze the spectrum to identify the molecular ion and characteristic fragment ions to confirm the structure.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound. While experimental data is not widely available, the predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a robust framework for the characterization of this important pharmaceutical intermediate. The comparative analysis with related structures enhances the reliability of the predicted data. The synthesis and analysis workflows presented in this guide are intended to support researchers and scientists in their drug development endeavors by providing a clear and concise reference for the handling and characterization of this compound.

References

Unveiling the Bioactive Potential of Methyl 2-(chloromethyl)nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(chloromethyl)nicotinate, a halogenated derivative of the nicotinic acid scaffold, is emerging as a molecule of significant interest in medicinal chemistry. Its intrinsic reactivity, attributed to the chloromethyl group, positions it as a versatile intermediate for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of this compound, with a focus on its anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental methodologies for evaluating these activities are presented, alongside a quantitative summary of available data and visual representations of pertinent biological pathways to facilitate further research and drug development endeavors.

Introduction

Nicotinic acid (niacin or vitamin B3) and its derivatives have a long-standing history in therapeutic applications, most notably in the management of dyslipidemia. The pyridine ring of the nicotinate structure serves as a privileged scaffold in drug discovery, amenable to chemical modifications that yield compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This compound is distinguished by the presence of a reactive chloromethyl group at the 2-position of the pyridine ring. This functional group acts as an electrophilic site, readily undergoing nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids, which is believed to be a key determinant of its biological activity. This guide synthesizes the available scientific information on this compound, offering a foundational resource for its exploration as a potential therapeutic agent.

Potential Biological Activities

Current research, primarily on derivatives and closely related analogs, suggests that this compound possesses several promising biological activities. These are detailed in the subsequent sections.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The proposed mechanism of action involves the alkylating nature of the chloromethyl group, which can form covalent adducts with nucleophilic sites in biomolecules, particularly DNA, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

Nicotinic acid derivatives are known to possess antimicrobial properties. While specific data for this compound is limited, its structural analogs have shown potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the inhibition of essential bacterial enzymes or disruption of cell wall integrity.

Enzyme Inhibition

A notable biological activity identified for this compound is the selective inhibition of histone deacetylase 3 (HDAC3).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. The inhibitory action is proposed to occur through the coordination of the pyridine nitrogen with the zinc ion in the enzyme's active site, coupled with the alkylating activity of the chloromethyl group.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound Derivatives [1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 4.26 - 15.7 |

| MCF-7 | Breast Cancer | 4.26 - 15.7 |

| HeLa | Cervical Cancer | 4.26 - 15.7 |

Table 2: Antimicrobial Activity of Methyl 6-chloro-2-(chloromethyl)nicotinate [1]

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Gram-positive | 31 |

| Escherichia coli | Gram-negative | 18 |

Table 3: Enzyme Inhibition by this compound [1]

| Enzyme | IC₅₀ (µM) |

| Histone Deacetylase 3 (HDAC3) | 0.694 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and can be adapted for the specific evaluation of this compound.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition: HDAC3 Fluorogenic Assay

This assay measures the activity of HDAC3 by detecting the fluorescence generated from a deacetylated substrate.

Objective: To determine the IC₅₀ of this compound for HDAC3 inhibition.

Materials:

-

Recombinant human HDAC3 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer

-

Developer solution (containing a protease)

-

This compound

-

HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

Black 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a black 96-well plate, add the assay buffer, HDAC3 enzyme, and varying concentrations of this compound. Include controls for no enzyme, no compound, and a positive control inhibitor.

-

Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Development: Add the developer solution to each well and incubate at room temperature for 15-20 minutes. The developer cleaves the deacetylated substrate, releasing the fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percentage of HDAC3 inhibition for each concentration of the compound and determine the IC₅₀ value.

Potential Signaling Pathways

The biological activities of nicotinic acid derivatives are often mediated through the modulation of specific signaling pathways. While the precise pathways affected by this compound are still under investigation, the following diagrams illustrate plausible mechanisms based on the activities of related compounds.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-(chloromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(chloromethyl)nicotinate is a key heterocyclic building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive chloromethyl group and a methyl ester on a pyridine scaffold, makes it a valuable intermediate for the construction of more complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic routes for the preparation of this compound, presenting detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its synthesis in a laboratory setting. Two main strategies are discussed: the chlorination of methyl 2-methylnicotinate via an N-oxide intermediate and a two-step approach involving the selective reduction of dimethyl 2,3-pyridinedicarboxylate followed by chlorination of the resulting hydroxymethyl intermediate.

Introduction

The pyridine nucleus is a ubiquitous feature in a vast array of biologically active molecules. Functionalized nicotinic acid esters, such as this compound, are of particular interest to medicinal chemists and process developers due to their utility in introducing the pyridyl moiety into target structures. The chloromethyl group at the 2-position serves as an electrophilic handle for nucleophilic substitution reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide aims to provide a detailed overview of the available synthetic methodologies for this important intermediate, enabling researchers to make informed decisions for their synthetic campaigns.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been prominently identified in the literature.

Route 1: Chlorination of Methyl 2-Methylnicotinate via N-Oxide Formation

This pathway commences with the commercially available methyl 2-methylnicotinate. The strategy involves the activation of the methyl group towards chlorination by first forming the pyridine N-oxide. This intermediate then undergoes rearrangement and chlorination upon treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

dot

Route 2: Selective Reduction and Subsequent Chlorination

An alternative and potentially higher-yielding approach begins with dimethyl 2,3-pyridinedicarboxylate. This route involves a two-step sequence: the selective reduction of the carboxylate at the 2-position to a hydroxymethyl group, followed by the chlorination of the resulting primary alcohol.

dot

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthetic routes described.

Table 1: Quantitative Data for Route 1 - Chlorination of Methyl 2-Methylnicotinate

| Parameter | Value | Reference |

| Starting Material | Methyl 2-methylnicotinate | [1] |

| Reagents | m-CPBA, POCl₃ | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Time | Overnight (N-oxidation), 4 hours (Chlorination) | [1] |

| Reaction Temperature | Room Temperature (N-oxidation), Reflux (Chlorination) | [1] |

| Yield | 16% | [1] |

Table 2: Quantitative Data for Route 2 - Selective Reduction and Chlorination

| Parameter | Step 1: Selective Reduction | Step 2: Chlorination (Analogous) | Reference |

| Starting Material | Dimethyl 2,3-pyridinedicarboxylate | Methyl 2-(hydroxymethyl)nicotinate | |

| Reagents | Sodium borohydride (NaBH₄) | Thionyl chloride (SOCl₂) | [2] |

| Solvent | THF/Methanol | Chloroform | [2] |

| Reaction Time | Not specified | Overnight | [2] |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | [2] |

| Yield | Not specified | ~100% (crude, based on isomer) | [2] |

Experimental Protocols

Route 1: Chlorination of Methyl 2-Methylnicotinate via N-Oxide Formation

Materials:

-

Methyl 2-methylnicotinate (10.0 g, 66.2 mmol)

-

m-Chloroperbenzoic acid (m-CPBA) (16.3 g, 94.5 mmol)

-

Dichloromethane (DCM) (140 mL + 100 mL for extraction)

-

Saturated sodium bicarbonate solution

-

Phosphorus oxychloride (POCl₃) (60 mL)

-

Ice

-

Solid sodium carbonate

-

Ethyl acetate (180 mL)

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure: [1]

-

N-Oxidation: In a 250 mL single-neck reaction flask, dissolve methyl 2-methylnicotinate (10.0 g, 66.2 mmol) and m-chloroperbenzoic acid (16.3 g, 94.5 mmol) in dichloromethane (140 mL). Stir the mixture overnight at room temperature.

-

Work-up 1: Adjust the pH of the reaction mixture to 7-8 with a saturated sodium bicarbonate solution. Extract the organic layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.

-

Chlorination: To the residue from the previous step, add phosphorus oxychloride (60 mL) and reflux the mixture with stirring for 4 hours.

-

Work-up 2: Remove the excess phosphorus oxychloride under reduced pressure. Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 60 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient from 0% to 30%) to yield this compound as an orange oil (1.94 g, 16% yield).[1]

Route 2: Selective Reduction and Subsequent Chlorination

Step 1: Synthesis of Methyl 2-(hydroxymethyl)nicotinate

This protocol is based on the selective reduction of a related diester.

Materials:

-

Dimethyl 2,3-pyridinedicarboxylate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Methanol

Procedure:

-

Reaction Setup: Dissolve dimethyl 2,3-pyridinedicarboxylate in a mixture of THF and methanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise to the stirred solution.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain crude methyl 2-(hydroxymethyl)nicotinate. Further purification can be achieved by column chromatography.

Step 2: Synthesis of this compound

This protocol is adapted from the high-yielding synthesis of the isomeric methyl 2-(chloromethyl)isonicotinate.[2]

Materials:

-

Methyl 2-(hydroxymethyl)nicotinate (e.g., 24.9 mmol)

-

Thionyl chloride (SOCl₂) (50 mL)

-

Chloroform (CHCl₃) (5 mL)

-

Dichloromethane (CH₂Cl₂) (100 mL)

Procedure: [2]

-

Reaction Setup: In a suitable reaction flask, cool thionyl chloride (50 mL) to 0 °C.

-

Addition of Alcohol: Add a solution of methyl 2-(hydroxymethyl)nicotinate (e.g., 4.16 g, 24.9 mmol) in chloroform (5 mL) dropwise to the cold thionyl chloride.

-

Reaction: Stir the reaction mixture overnight at room temperature.

-

Work-up: Add dichloromethane (100 mL) to the reaction mixture and remove the solvents under reduced pressure. Repeat this step to ensure the complete removal of excess thionyl chloride. The resulting crude this compound can be used in the next step without further purification. Based on the analogous reaction, a near-quantitative crude yield is expected.[2]

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of this compound. Route 1, involving N-oxidation and subsequent chlorination with phosphorus oxychloride, is a documented method, though it suffers from a low yield. Route 2, which proceeds via a hydroxymethyl intermediate, presents a promising alternative. While a direct protocol for the nicotinate isomer in the chlorination step is not explicitly detailed in the reviewed literature, the analogous synthesis of the isonicotinate isomer with thionyl chloride proceeds in high yield, suggesting this would be a more efficient route. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale, and yield requirements. The experimental protocols and data provided herein offer a solid foundation for researchers and professionals to synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Methyl 2-(chloromethyl)nicotinate: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chloromethyl)nicotinate is a versatile bifunctional molecule, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds.[1] Its structure, featuring a reactive chloromethyl group at the 2-position and a methyl ester at the 3-position of the pyridine ring, allows for facile nucleophilic substitution and further derivatization, making it a valuable scaffold in medicinal chemistry and drug discovery.[2] This technical guide provides a comprehensive overview of the synthesis, structural analogs, derivatives, and biological activities of compounds derived from this core structure. We will delve into their potential as immunomodulatory, antimicrobial, and anticancer agents, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthesis of this compound and Its Analogs

The primary synthetic route to this compound involves the chlorination of the corresponding 2-methylnicotinate. This key intermediate can then be further modified to generate a library of structural analogs.

Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of this compound is the chlorination of methyl 2-methylnicotinate using m-chloroperbenzoic acid (m-CPBA) followed by treatment with phosphorus oxychloride (POCl₃).[1][3]

Table 1: Synthesis of this compound - Reactants and Yield

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | Methyl 2-methylnicotinate | m-CPBA, Dichloromethane | Methyl 2-methylnicotinate N-oxide | - | [4] |

| 2 | Methyl 2-methylnicotinate N-oxide | POCl₃ | This compound | 16 | [4] |

Synthesis of Structural Analogs

The reactive chloromethyl group of the core scaffold provides a handle for the synthesis of a wide array of structural analogs through nucleophilic substitution reactions. This allows for the introduction of various aryl, heterocyclyl, and other functional groups at the 2-position, leading to diverse pharmacological profiles.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, including immunology, oncology, and infectious diseases.

Immunomodulatory Activity: TLR Agonists

This compound is a key precursor in the synthesis of phenanthroimidazole derivatives that act as Toll-like receptor (TLR) agonists.[4] TLRs are crucial components of the innate immune system, and their activation can trigger potent anti-tumor and anti-viral responses.[3] Specifically, TLR8 agonists derived from this scaffold have shown promise.[3]

Anticancer Activity

Several derivatives of nicotinic acid have been investigated for their anticancer properties. These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation and survival.

Table 2: Anticancer Activity of Nicotinamide Derivatives (IC₅₀ values in µM)

| Compound | HCT-116 (Colon) | HepG2 (Liver) | Reference |

| 8 | 5.4 | 7.1 | [5] |

| Sorafenib (Control) | - | - | [5] |

Note: Compound 8 is a novel nicotinamide derivative synthesized as a VEGFR-2 inhibitor.

Antimicrobial Activity

Nicotinic acid and its derivatives have a long history of investigation for their antimicrobial properties. The modification of the core structure can lead to compounds with potent activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Nicotinic Acid Derivatives (MIC values in µg/mL)

| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Bacillus subtilis | Reference |

| 5 | 7.81 - 15.62 | - | - | [6] |

| 13 | 7.81 | 1.95 | - | [6] |

| 25 | 7.81 | - | 7.81 | [6] |

Note: Compounds 5, 13, and 25 are acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid.

Structure-Activity Relationship (SAR)

The biological activity of nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the derivatized functional groups. For anticancer nicotinamide derivatives targeting VEGFR-2, specific substitutions on the amide nitrogen have been shown to be crucial for potent inhibitory activity.[5] In the case of antimicrobial acylhydrazone and 1,3,4-oxadiazoline derivatives, the presence of certain aryl and heterocyclic moieties significantly influences their potency and spectrum of activity.[6]

Experimental Protocols

Synthesis of this compound[4]

-

N-oxidation: To a solution of 2-methyl nicotinate methyl ester (10.0g, 66.2mmol) in dichloromethane (140mL), add m-chloroperbenzoic acid (16.3g, 94.5mmol).

-

Stir the mixture overnight at room temperature.

-

Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

-

Extract the organic layer with dichloromethane (2 x 50mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the N-oxide intermediate.

-

Chlorination: Add the residue to phosphorus oxychloride (60mL) and reflux with stirring for 4 hours.

-

Remove the excess phosphorus oxychloride under reduced pressure.

-

Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 60mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether, 0%-30% gradient) to yield this compound.

In Vitro Cytotoxicity Assay (MTT Assay) for IC₅₀ Determination[7]

-

Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5-10×10⁴ cells/mL (100 µL/well) and incubate until cells adhere.

-

Drug Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)[8]

-

Plate Preparation: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

-

Serial Dilution: Prepare a 2-fold serial dilution of the test compound across the plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

TLR8 Agonist NF-κB Reporter Gene Assay[3]

-

Cell Seeding: Seed HEK293 cells co-expressing human TLR8 and an NF-κB-inducible reporter gene (e.g., SEAP) into a 96-well plate.

-

Agonist Stimulation: Add serial dilutions of the test compound to the wells. Use a known TLR8 agonist (e.g., R848) as a positive control and vehicle as a negative control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Signal Detection: Measure the reporter gene activity (e.g., optical density for SEAP) using a microplate reader. The signal is proportional to NF-κB activation.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad range of biological activities. The synthetic accessibility of the core scaffold and the ease of diversification make it an attractive starting point for the development of novel therapeutics. The demonstrated potential of its derivatives as immunomodulatory, anticancer, and antimicrobial agents warrants further investigation. The detailed protocols and compiled data in this guide are intended to facilitate future research and development in this exciting area of medicinal chemistry. The structure-activity relationships highlighted herein provide a foundation for the rational design of more potent and selective drug candidates.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(chloromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2-(chloromethyl)nicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct public data for this specific compound, this guide also incorporates information from structurally related compounds, such as methyl nicotinate, to infer potential properties and degradation pathways. All quantitative and qualitative data are summarized in structured tables, and detailed experimental protocols for solubility and stability testing are provided.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its structure, containing a reactive chloromethyl group and a methyl ester, dictates its chemical behavior.

| Property | Value/Information |

| IUPAC Name | Methyl 2-(chloromethyl)pyridine-3-carboxylate |

| CAS Number | 177785-14-7 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Appearance | Reported as an orange oil |

| Storage Conditions | Typically stored at 2-8°C under an inert atmosphere. |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthetic chemistry, particularly for reaction setup and purification processes like crystallization.

Qualitative Solubility Data

Based on its use in synthesis, the following qualitative solubility information can be inferred:

| Solvent | Solvent Class | Reported Solubility |

| Dichloromethane | Chlorinated | Soluble |

| Ethyl Acetate | Ester | Soluble |

| Petroleum Ether | Non-polar | Used as a co-solvent in chromatography, suggesting some solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | Likely soluble, as it is a common solvent for related reactions. |

| Water | Aqueous | Expected to have low solubility but may be prone to hydrolysis. |

| Methanol | Polar Protic | Expected to be soluble. |

| Acetonitrile | Polar Aprotic | Expected to be soluble. |

Experimental Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method. A calibration curve prepared with standards of known concentrations should be used for quantification.

-

Data Reporting: Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.

Stability Profile

Understanding the stability of this compound is crucial for its storage, handling, and use in multi-step syntheses. Forced degradation studies are instrumental in identifying potential degradation products and pathways.

Predicted Degradation Pathway

The primary degradation pathway for this compound in aqueous media is expected to be hydrolysis. This can occur at two sites: the methyl ester and the chloromethyl group. Based on data from the related compound methyl nicotinate, hydrolysis of the ester to form the corresponding carboxylic acid is a likely degradation route. The chloromethyl group is also susceptible to hydrolysis, which would yield a hydroxymethyl derivative.

Caption: Predicted degradation pathways for this compound.

Factors Influencing Stability

Several factors can affect the stability of this compound in solution:

-

pH: The rate of hydrolysis is highly dependent on pH. Both acidic and alkaline conditions can catalyze the degradation of the ester group. Alkaline conditions are generally more detrimental to ester stability.

-

Temperature: Increased temperature will accelerate the rate of degradation reactions.

-

Solvent: The polarity and protic nature of the solvent can influence the rate of degradation. Protic solvents, especially water, can participate in hydrolysis reactions.

-

Light: Photodegradation is a potential degradation pathway for many organic molecules and should be investigated.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol.

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points.

-

Basic Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Keep the solution at room temperature and take samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Add H₂O₂ to the stock solution (e.g., 3% H₂O₂). Keep the solution at room temperature and take samples at various time points.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C or 80°C) and analyze at different time points.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an MS detector can help in identifying the degradation products.

-

Data Evaluation: Determine the percentage of degradation and identify the major degradation products formed under each stress condition.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for both solubility and stability studies. HPLC is a common and robust technique for this purpose.

Protocol for a Stability-Indicating HPLC Method

Chromatographic Conditions (Example):

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The mobile phase composition should be optimized to achieve good separation between the parent compound and its degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: e.g., 30°C.

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Injection Volume: 10-20 µL.

Method Validation (as per ICH Guidelines): The developed method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A typical workflow for determining the solubility of a compound.

Logical Relationships in Stability

Caption: Logical relationships between factors influencing compound stability.

Conclusion

While direct quantitative data on the solubility and stability of this compound is not abundant in public literature, this guide provides a framework for its characterization based on its chemical structure, information from related compounds, and standard analytical procedures. The compound is likely soluble in common organic solvents used in synthesis and is expected to be susceptible to hydrolysis, particularly under aqueous and non-neutral pH conditions. For researchers and drug development professionals, it is recommended to experimentally determine the specific solubility and stability profiles in the solvent systems and conditions relevant to their applications. The protocols provided herein offer a robust starting point for these investigations.

Methodological & Application

Application of Methyl 2-(chloromethyl)nicotinate in Agrochemical Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(chloromethyl)nicotinate is a versatile pyridine derivative that serves as a key building block in the synthesis of various biologically active molecules. While its isomeric counterpart, 2-chloro-5-chloromethylpyridine, is a well-established precursor for major commercial neonicotinoid insecticides, the direct application of this compound in large-scale agrochemical production is not extensively documented. However, its structural features suggest significant potential for the development of novel insecticides, fungicides, and herbicides. This document provides an overview of its potential applications, detailed synthetic protocols for its preparation and derivatization, and explores the bioactivity of structurally related compounds to guide future research in agrochemical development.

Introduction

Nicotinic acid and its derivatives are a prominent class of compounds in the agrochemical industry, known for their broad spectrum of biological activities.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of their pesticidal properties. This compound, with its reactive chloromethyl group at the 2-position, offers a unique scaffold for the synthesis of a diverse library of compounds. Although not a direct precursor to mainstream neonicotinoids, its potential for bioisosteric replacement and the development of new active ingredients with alternative modes of action makes it a molecule of significant interest for research and development.

Potential Agrochemical Applications

While specific commercial agrochemicals derived directly from this compound are not prominent in the literature, the biological activities of structurally similar compounds provide strong indicators of its potential in the following areas:

-

Insecticides: The nicotinoid scaffold is the basis for the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. While major neonicotinoids like Imidacloprid and Acetamiprid utilize a 5-chloromethylpyridine intermediate, the 2-chloromethyl isomer could be explored for the synthesis of novel nAChR modulators with potentially different selectivity or resistance profiles.

-

Fungicides: Derivatives of nicotinamide and nicotinic acid have demonstrated significant antifungal properties. Research has shown that certain nicotinamide derivatives exhibit potent activity against various phytopathogenic fungi by disrupting cell wall integrity.[2] The functional groups of this compound can be readily modified to produce analogs with potential fungicidal activity.

-

Herbicides: Novel N-(arylmethoxy)-2-chloronicotinamides, synthesized from the related 2-chloronicotinic acid, have shown excellent herbicidal activity against various weeds.[3] This suggests that derivatives of this compound could be developed into effective herbicides.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-methyl nicotinate methyl ester.[4]

Materials:

-

2-methyl nicotinate methyl ester

-

m-chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Solid sodium carbonate

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

In a suitable reaction flask, dissolve 2-methyl nicotinate methyl ester (1.0 eq) and m-CPBA (1.5 eq) in dichloromethane.

-

Stir the mixture at room temperature overnight.

-

Neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution until the pH is between 7 and 8.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

To the residue, add phosphorus oxychloride and reflux the mixture for 4 hours.

-

Carefully remove the excess phosphorus oxychloride under reduced pressure.

-

Pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield this compound.

Data Presentation:

| Starting Material | Reagents | Product | Yield (%) |

| 2-methyl nicotinate methyl ester | m-CPBA, POCl₃ | This compound | ~16%[4] |

Protocol 2: General Procedure for the Synthesis of N-substituted Aminomethyl Nicotinates (Hypothetical)

This protocol provides a general method for the derivatization of this compound with various amines to generate a library of compounds for biological screening.

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline, morpholine, etc.)

-

A suitable solvent (e.g., acetonitrile, DMF)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent in a reaction flask.

-

Add the amine (1.1 eq) and the base (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted aminomethyl nicotinate.

Visualizations

Signaling Pathway and Workflow Diagrams

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Quantification of Methyl 2-(chloromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of Methyl 2-(chloromethyl)nicotinate. This compound is a key intermediate in pharmaceutical synthesis, and robust analytical methods are crucial for quality control, process monitoring, and stability testing.[1] The methodologies outlined below are based on established analytical principles for structurally related compounds, including methyl nicotinate and other pyridine derivatives.[2][3] Two primary chromatographic techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Analytical Approaches

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the nature of potential impurities.

-

High-Performance Liquid Chromatography (HPLC-UV): This is a robust and widely accessible technique suitable for quantifying this compound in bulk materials and simple formulations. It offers excellent precision and accuracy for assay and impurity profiling.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity, making it ideal for identifying and quantifying volatile impurities and for trace-level analysis. Given the potential for thermal lability, method development should carefully consider injection port temperature and the potential need for derivatization, although the chloromethyl group may allow for direct analysis.

Physicochemical Properties (Predicted)

A fundamental understanding of the physicochemical properties of this compound is essential for analytical method development.

| Property | Predicted Value/Information | Remarks |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | |

| Boiling Point | Approx. 250-270 °C | Estimated based on related structures. Volatility is suitable for GC analysis. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, acetonitrile, dichloromethane). Sparingly soluble in water. | Solubility in common HPLC and GC solvents is expected to be good. |

| UV Absorption | Expected λmax ~260-270 nm | The pyridine ring is the primary chromophore. |

High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a proposed HPLC-UV method for the quantification of this compound.

Experimental Protocol: HPLC-UV Analysis

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

Reagent and Sample Preparation:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.1% phosphoric acid in water in the specified ratio. Filter and degas prior to use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

-

Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Quantification:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section outlines a proposed GC-MS method suitable for the analysis of this compound, particularly for impurity profiling and trace analysis.

Experimental Protocol: GC-MS Analysis

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 20:1) |

| Injection Volume | 1 µL |

| Oven Program | Start at 100°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-300 |

| MS Detection Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantification |

Reagent and Sample Preparation:

-

Solvent: Use a high-purity solvent such as dichloromethane or ethyl acetate.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with the solvent.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to achieve a concentration within the calibration range.

Quantification:

For quantitative analysis using SIM mode, select characteristic ions of this compound. Construct a calibration curve by plotting the peak area of the primary ion against the concentration of the standards. Determine the sample concentration from this curve.

GC-MS Workflow Diagram

Caption: General workflow for the GC-MS analysis of this compound.

Summary of Proposed Methods

The following table provides a comparative summary of the two proposed analytical methods for the quantification of this compound.

| Feature | HPLC-UV Method | GC-MS Method |

| Principle | Liquid chromatography with UV detection | Gas chromatography with mass spectrometric detection |

| Primary Use Case | Assay, purity of bulk drug, routine QC | Trace analysis, impurity identification, confirmation |

| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |

| Selectivity | Good | Excellent |

| Sample Throughput | High | Moderate |

| Instrumentation | Widely available | Requires GC-MS system |

| Key Advantage | Robust, simple, and reliable for high-concentration samples. | High sensitivity and specificity, provides structural information. |

Method Validation Considerations

For implementation in a regulated environment, any chosen method must be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-